7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Cefonicid is a second-generation cephalosporin antibiotic administered intravenously or intramuscularly. It exhibits bactericidal activity by inhibiting cell wall synthesis in bacteria. Cefonicid is primarily used to treat urinary tract infections, lower respiratory tract infections, and infections of soft tissues and bones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefonicid is synthesized through a multi-step process involving the key intermediate 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt. The synthetic route includes the displacement of the acetoxy group with boron trifluoride and subsequent crystallization without charcoal treatment . Another method involves the synthesis of cefonicid benzathine salt, which provides high yield and product stability. This method utilizes N′,N″-dibenzylethylene diacetate for deformylation and amidation reactions .
Industrial Production Methods: Industrial production of cefonicid focuses on optimizing process parameters to enhance productivity and reduce costs. The pilot-scale synthesis of cefonicid intermediates at room temperature has been developed to streamline production and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Cefonicid undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Cefonicid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Used to investigate bacterial resistance mechanisms and the role of penicillin-binding proteins in bacterial cell wall synthesis.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Used in the development of new antibiotics and in the optimization of industrial production processes for cephalosporins
Mechanism of Action
Cefonicid is similar to other second-generation cephalosporins such as cefamandole and cefoxitin. cefonicid has a longer serum half-life, allowing for once-daily dosing, which is more convenient for patients . Additionally, cefonicid has a slightly different antibacterial spectrum, with somewhat less activity against gram-positive cocci compared to cefamandole .
Comparison with Similar Compounds
- Cefamandole
- Cefoxitin
- Cefotaxime
- Cefoperazone
Cefonicid’s unique properties, such as its long serum half-life and specific antibacterial spectrum, make it a valuable antibiotic in clinical practice.
Properties
IUPAC Name |
7-[(2-hydroxy-2-phenylacetyl)amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAIAHUQIPBDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O8S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860762 |
Source
|
Record name | 7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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